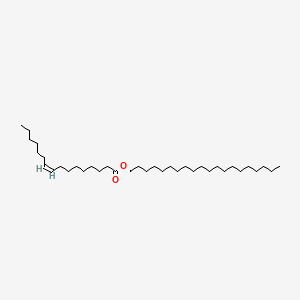
Arachidyl palmitoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidyl palmitoleate can be synthesized through esterification reactions. One common method involves the reaction of palmitoleic acid with arachidyl alcohol in the presence of a catalyst. The reaction typically requires heating and may use acid or base catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes may utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Arachidyl palmitoleate undergoes various chemical reactions, including:
Oxidation: The double bond in the palmitoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: Hydrogenation can reduce the double bond, converting palmitoleic acid to palmitic acid.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated fatty acids.
Substitution: Arachidyl alcohol and palmitoleic acid.
Scientific Research Applications
Arachidyl palmitoleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential anti-inflammatory and lipid-regulating properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties
Mechanism of Action
The mechanism of action of arachidyl palmitoleate involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating pathways involved in inflammation and lipid metabolism. The compound’s effects are mediated through interactions with specific receptors and enzymes involved in these pathways .
Comparison with Similar Compounds
Palmityl palmitoleate: Hexadecanyl 9Z-hexadecenoate.
Myristyl palmitoleate: Tetradecanyl 9Z-hexadecenoate.
Stearyl palmitoleate: Octadecanyl 9Z-hexadecenoate.
Comparison: Arachidyl palmitoleate is unique due to its specific combination of a 20-carbon alcohol and a 16-carbon monounsaturated acid. This structure imparts distinct physical and chemical properties, such as melting point and solubility, which differentiate it from other similar wax esters .
Properties
CAS No. |
22522-34-5 |
|---|---|
Molecular Formula |
C36H70O2 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
icosyl (E)-hexadec-9-enoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h14,16H,3-13,15,17-35H2,1-2H3/b16-14+ |
InChI Key |
FIETWBRPSYJUOM-JQIJEIRASA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C/CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















